N-(4-{[(1-cyanocyclohexyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2-fluorobenzamide
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Overview
Description
N-(4-{[(1-cyanocyclohexyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2-fluorobenzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a thiazole ring, a fluorobenzamide moiety, and a cyanocyclohexyl group. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of N-(4-{[(1-cyanocyclohexyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2-fluorobenzamide involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the thiazole ring.
Introduction of the Cyanocyclohexyl Group: The cyanocyclohexyl group is introduced through a nucleophilic substitution reaction.
Coupling with Fluorobenzamide: The final step involves coupling the thiazole intermediate with fluorobenzamide under specific reaction conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
N-(4-{[(1-cyanocyclohexyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzamide moiety, to form various substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(4-{[(1-cyanocyclohexyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2-fluorobenzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-{[(1-cyanocyclohexyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2-fluorobenzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the inhibition of microbial growth. The exact pathways involved depend on the specific biological context and the targets being studied.
Comparison with Similar Compounds
N-(4-{[(1-cyanocyclohexyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2-fluorobenzamide can be compared with other similar compounds, such as:
N-(4-{[(1-cyanocyclohexyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2-chlorobenzamide: This compound has a similar structure but with a chlorine atom instead of a fluorine atom, which can lead to different chemical and biological properties.
N-(4-{[(1-cyanocyclohexyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2-bromobenzamide: The presence of a bromine atom can affect the compound’s reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-[4-[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]-1,3-thiazol-2-yl]-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O2S/c20-15-7-3-2-6-14(15)17(26)23-18-22-13(11-27-18)10-16(25)24-19(12-21)8-4-1-5-9-19/h2-3,6-7,11H,1,4-5,8-10H2,(H,24,25)(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMCHFVYKXIRQGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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